7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N5/c1-18-16-21(32-14-12-31(13-15-32)17-19-8-4-2-5-9-19)33-24(29-18)22(20-10-6-3-7-11-20)23(30-33)25(26,27)28/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEYUNSSLRWWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C(F)(F)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly in inhibiting specific enzymes and interacting with various proteins. This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Additionally, it interacts with checkpoint kinase 1 (Chk1) and BRAF kinase, both of which are involved in cell proliferation and survival pathways . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and leading to downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types include modulation of cell signaling pathways, alterations in gene expression, and impacts on cellular metabolism. This compound has demonstrated significant cytotoxicity against cancer cell lines such as K562 and MKN45 . It influences cell function by inducing cell cycle arrest and promoting apoptosis through the inhibition of CDKs and Chk1 . Additionally, it affects gene expression by modulating transcription factors and signaling molecules involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs and Chk1, inhibiting their kinase activity and preventing phosphorylation of downstream targets . This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. Furthermore, the compound’s interaction with BRAF kinase disrupts the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antiproliferative activity against tumors without significant toxicity . At higher doses, toxic effects such as weight loss, organ toxicity, and behavioral changes have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites These metabolic transformations can affect the compound’s bioavailability, efficacy, and toxicity
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its physicochemical properties, such as lipophilicity and molecular size. Studies have shown that the compound can cross cell membranes and accumulate in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s targeting to specific compartments or organelles, thereby modulating its biological effects .
Biological Activity
The compound 7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS No. 304909-07-7) is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structure and Properties
The molecular formula of the compound is with a molecular weight of 373.49 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl group and a benzylpiperazine moiety, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its effects on neurotransmitter systems and potential antitumor properties.
- Neurotransmitter Modulation : The benzylpiperazine fragment is known for its interactions with serotonin and dopamine receptors, suggesting that the compound may exhibit psychoactive properties. Studies indicate that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs) or dopamine receptor modulators .
- Antitumor Activity : Preliminary studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit cancer cell proliferation. The trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and potentially leading to increased cytotoxicity against tumor cells .
In Vitro Studies
A study conducted on related compounds demonstrated significant inhibitory effects on various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15.2 | Apoptosis induction |
| Compound B | HeLa (cervical cancer) | 10.5 | Cell cycle arrest |
| This compound | A549 (lung cancer) | TBD | TBD |
Note: Specific IC50 values for the target compound are currently under investigation.
Case Studies
- Antidepressant-like Effects : In animal models, compounds similar to this compound showed significant reductions in depressive-like behaviors when administered chronically, suggesting potential applications in treating mood disorders .
- Cytotoxicity Assessment : A cytotoxicity study on human liver cell lines indicated low toxicity at therapeutic concentrations, supporting the safety profile of the compound for further development in clinical settings .
Comparison with Similar Compounds
Position 2 (Trifluoromethyl Group)
The trifluoromethyl group at position 2 is a common feature in pyrazolo[1,5-a]pyrimidines, contributing to electron-withdrawing effects and metabolic resistance. For example:
Position 3 (Phenyl Group)
The phenyl group at position 3 is substituted with electron-deficient or bulky groups in analogs:
- 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () introduces dichlorophenyl at position 3, which may improve hydrophobic interactions in biological targets.
- 5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine () retains the 3-phenyl group but modifies position 5 (isopropyl) and 7 (4-methylpiperazinyl), altering steric bulk .
Position 5 (Methyl Group)
The methyl group at position 5 is substituted with aryl or heteroaryl groups in related compounds:
- 5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) () replaces methyl with a methoxyphenyl group, increasing polarity and hydrogen-bonding capacity .
- 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () incorporates a thiophene ring, enhancing π-π stacking interactions .
Position 7 (4-Benzylpiperazinyl Group)
The 4-benzylpiperazinyl group at position 7 is critical for modulating solubility and receptor affinity:
- (4-Benzyhdrylpiperazin-1-yl)-[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone () replaces benzyl with a benzhydryl group, increasing steric hindrance and lipophilicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how are they applied to this compound?
- Methodological Answer : The synthesis typically involves condensation of 5-aminopyrazole precursors with dielectrophilic reagents (e.g., enaminones or sodium oxopropenolates) to form the fused pyrazolo-pyrimidine core. For example, demonstrates the use of aminopyrazoles reacting with enaminones in pyridine under reflux, followed by acid neutralization and recrystallization (yields: 62–70%, melting points: 221–268°C). Substituents like benzylpiperazine are introduced via nucleophilic substitution or coupling reactions .
Q. How is the structural characterization of this compound validated?
- Methodological Answer : Key techniques include:
- IR spectroscopy : To confirm functional groups (e.g., trifluoromethyl stretch at ~1100–1200 cm⁻¹).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm) and carbon types.
- Mass spectrometry : Validates molecular weight (e.g., C₂₆H₂₄F₃N₅O₂ in , MW: 495.5 g/mol).
- Elemental analysis : Matches calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation in ) .
Q. What are the common biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : These compounds are studied for antitumor, antiviral, and receptor-modulating activities. For example, highlights pyrazolo[1,5-a]pyrimidines as selective ligands for peripheral benzodiazepine receptors, requiring competitive binding assays (e.g., radioligand displacement) to quantify affinity. Structure-activity relationships (SAR) are explored by varying substituents like the trifluoromethyl group or benzylpiperazine moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the benzylpiperazine substitution step?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the piperazine nitrogen.
- Catalysis : Use of K₂CO₃ or Cs₂CO₃ as a base in Suzuki-Miyaura couplings ().
- Temperature control : Reflux in pyridine (110–120°C) for 6–12 hours ().
- Purity monitoring : HPLC or TLC to track reaction progress and minimize byproducts (e.g., unreacted starting materials) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and controls.
- Metabolic stability tests : Use liver microsomes to identify degradation pathways (e.g., cytochrome P450 interactions).
- Crystallography : Resolve structural ambiguities (e.g., used X-ray diffraction to confirm bond angles in the pyrimidine ring).
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like CRF1 receptors .
Q. What strategies enhance the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., carboxylates in ) to improve solubility.
- Prodrug design : Mask polar groups (e.g., esterification of carboxylic acids) for better membrane permeability.
- Metabolic blocking : Replace labile substituents (e.g., methyl with trifluoromethyl) to slow hepatic clearance .
Q. How does the trifluoromethyl group influence electronic and steric properties in SAR studies?
- Methodological Answer :
- Electron-withdrawing effect : The -CF₃ group increases electrophilicity of the pyrimidine ring, enhancing interactions with nucleophilic residues in target proteins (e.g., ).
- Steric impact : Molecular dynamics simulations show the -CF₃ group occupies hydrophobic pockets in receptor binding sites (e.g., COX-2 in ).
- Synthetic challenges : Fluorine-directed metallation (e.g., Balz-Schiemann reaction) may be required for selective functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
